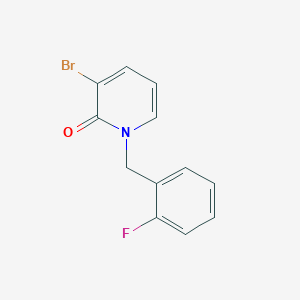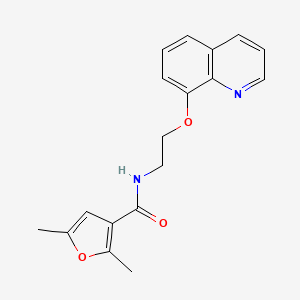
2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with two methyl groups and a carboxamide group. Additionally, the molecule contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The synthesis of such a compound would likely involve the formation of the furan ring, followed by various substitution reactions to add the methyl, carboxamide, and quinolin-8-yloxyethyl groups.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The electron-rich furan ring might undergo electrophilic aromatic substitution. The carboxamide group could participate in condensation reactions, and the quinoline moiety might undergo reactions typical for aromatic heterocycles .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Compounds structurally related to 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists. This research is pivotal in developing potential therapeutic agents for conditions influenced by 5-HT3 receptors, such as depression and anxiety (Mahesh et al., 2011).
Anticancer Activity
The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown promising results in inhibiting cancer cell growth. This research avenue explores the potential of structurally similar compounds as anticancer agents, highlighting their role in developing new therapeutic strategies (Deady et al., 2003).
Antimicrobial Properties
Research has also been conducted on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This suggests the relevance of structurally related compounds in combating microbial infections, offering a pathway to new antibiotics (Holla et al., 2006).
Influenza A Virus Inhibition
Furan-carboxamide derivatives, closely related to the compound of interest, have been identified as novel inhibitors of lethal H5N1 influenza A virus. This indicates the potential for developing antiviral drugs based on structural analogs of 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide, providing a new approach to treating influenza (Yongshi et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGVOFJTGCTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

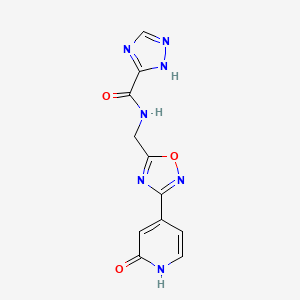
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)
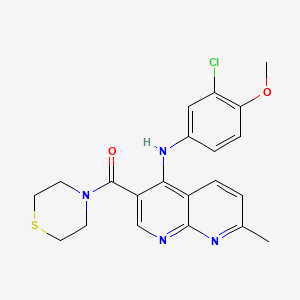
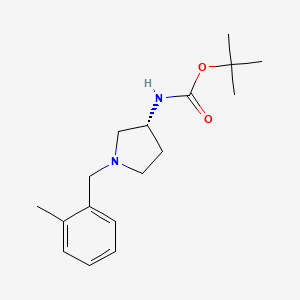
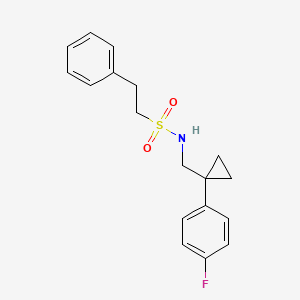
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
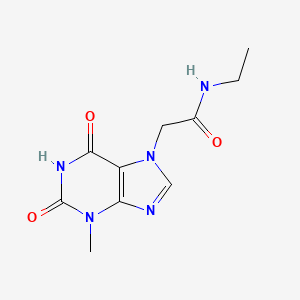

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)
